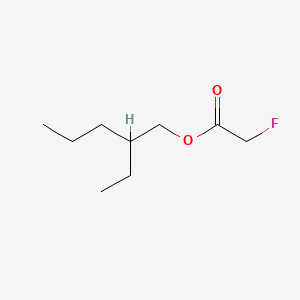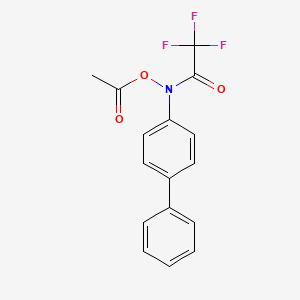
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl is a chemical compound known for its reactivity and potential applications in various scientific fields. It is derived from 4-aminobiphenyl, a compound with significant biological and chemical importance. The presence of trifluoroacetyl and acetoxy groups in its structure enhances its reactivity, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl typically involves the reaction of 4-aminobiphenyl with trifluoroacetic anhydride and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Reaction with Trifluoroacetic Anhydride: 4-aminobiphenyl is reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Acetylation: The intermediate product is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine or other reduced forms.
Substitution: The acetoxy and trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential mutagenic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl involves its interaction with DNA and other biological molecules. The compound can form adducts with DNA, leading to mutations and other genetic alterations. These interactions are mediated by the reactive functional groups present in the compound, which can form covalent bonds with nucleophilic sites on DNA .
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: The parent compound from which N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl is derived.
N-Hydroxy-4-aminobiphenyl: A metabolite of 4-aminobiphenyl that also forms DNA adducts and has mutagenic properties.
N-Acetoxy-4-aminobiphenyl: Another derivative of 4-aminobiphenyl with similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of both trifluoroacetyl and acetoxy groups, which enhance its reactivity and make it a valuable compound for various research applications. Its ability to form stable DNA adducts and its potential mutagenic effects distinguish it from other similar compounds .
Properties
CAS No. |
78281-05-7 |
|---|---|
Molecular Formula |
C16H12F3NO3 |
Molecular Weight |
323.27 g/mol |
IUPAC Name |
(4-phenyl-N-(2,2,2-trifluoroacetyl)anilino) acetate |
InChI |
InChI=1S/C16H12F3NO3/c1-11(21)23-20(15(22)16(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
WKUHXEOAHIQDJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


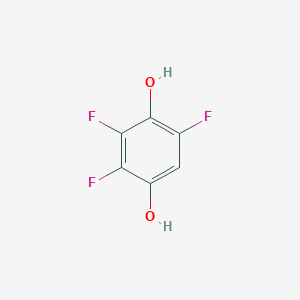
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)
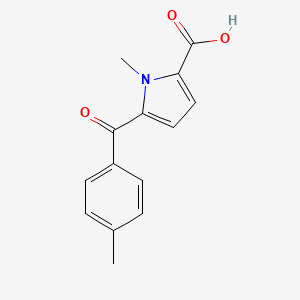
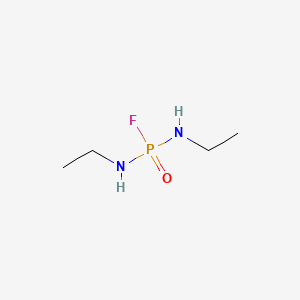


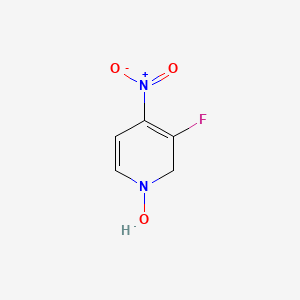
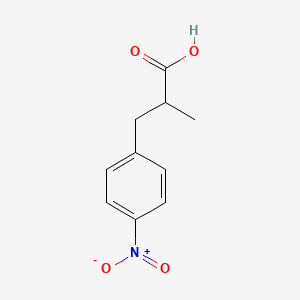
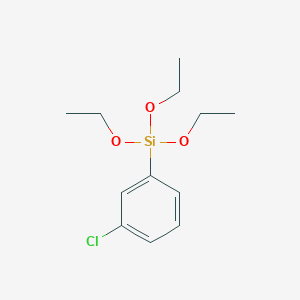
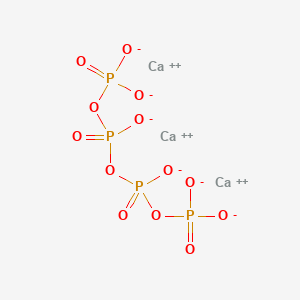
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)

